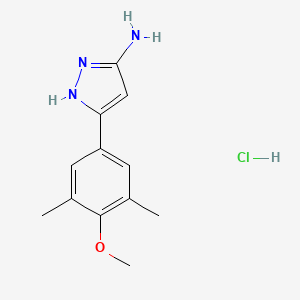

3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxy and dimethylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (-NH₂) in the pyrazole ring undergoes nucleophilic reactions. Key transformations include:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acyl derivatives. For example:

Compound+CH3COCl→3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-acetamide+HCl

This reaction typically occurs in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) at 0–25°C .

Schiff Base Formation

Condensation with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) forms imine derivatives. For instance:

Compound+ArCHO→(E)-3-(4-Methoxy-3,5-dimethylphenyl)-N-(arylidene)-1H-pyrazol-5-amine

The reaction proceeds via solvent-free heating (120°C) followed by reduction with NaBH₄ to stabilize the product .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitutions, primarily at the C-4 position due to electron-donating substituents (e.g., methoxy groups):

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at C-4:

Compound+HNO3→4-Nitro-3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine

Reaction conditions: 0–5°C, 2–4 hours .

Halogenation

Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs regioselectively at C-4:

Compound+X2→4-Halo-3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine

Yields range from 65–85% depending on the halogen .

Cycloaddition and Heterocycle Formation

The pyrazole scaffold participates in [3+2] cycloadditions and heterocycle syntheses:

Triazole Formation

Reaction with CS₂/KOH under reflux forms triazole-thione derivatives:

Compound+CS2→4-Amino-5-(4-methoxy-3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This method is optimized in ethanol with hydrazine hydrate .

Oxidation

Oxidation with KMnO₄/H₂SO₄ converts the amine to a nitro group:

-NH2KMnO4-NO2

Requires acidic conditions (pH < 2) and heating.

Reductive Alkylation

Sodium borohydride (NaBH₄) reduces imine intermediates to secondary amines:

Compound+RCHONaBH4N-Alkyl derivatives

Yields >80% in methanol at 25°C .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling (e.g., Suzuki-Miyaura):

Mechanistic Insights

-

Schiff Base Formation : Proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration .

-

Electrophilic Substitution : Directed by electron-donating substituents (methoxy, methyl), favoring para/ortho positions .

-

Cycloadditions : Pyrazole’s conjugated π-system enables dipolar reactivity with alkynes or nitriles .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride against various pathogens. The compound has shown potential as an alternative to traditional antibiotics, particularly against resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | 0.50 µg/mL |

| Escherichia coli | 0.50 µg/mL | 1.00 µg/mL |

| Candida albicans | 0.30 µg/mL | 0.60 µg/mL |

These results indicate that the compound not only inhibits microbial growth but also possesses bactericidal and fungicidal properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Inhibition of the PI3K/AKT/mTOR pathway |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Agricultural Applications

Pesticidal Properties

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit insecticidal and herbicidal activities. These compounds can be utilized in developing new agrochemicals that target specific pests while minimizing environmental impact.

Material Science Applications

Polymer Chemistry

The compound serves as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for various industrial applications, including coatings and composites.

Case Studies

Case Study 1: Antimicrobial Resistance

A recent investigation assessed the effectiveness of pyrazole derivatives against antibiotic-resistant strains of bacteria. Results indicated that compounds similar to this compound could serve as alternatives to traditional antibiotics, particularly in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Evaluation

A comparative study evaluated the anticancer effects of various pyrazole derivatives on different cancer cell lines. The findings revealed that modifications to the pyrazole structure significantly enhanced cytotoxicity against breast and lung cancer cells, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Methoxy-3,5-dimethylphenylhydrazine

- Ethyl acetoacetate

- 4-Methoxy-3,5-dimethylphenylamine

Uniqueness

Compared to similar compounds, 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride stands out due to its unique pyrazole ring structure and the presence of both methoxy and dimethylphenyl groups

Biological Activity

3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a methoxy and dimethylphenyl group, contributing to its biological profile.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar pyrazole derivatives induced apoptosis in A-431 and Jurkat cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives possess activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL . The presence of substituents like methoxy and dimethyl groups appears to enhance the antimicrobial efficacy of these compounds.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies suggest that similar pyrazole compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : It has been observed that certain pyrazole derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

- Antibacterial Mechanism : The mechanism behind its antibacterial activity may involve disruption of bacterial cell membranes or interference with essential bacterial metabolic pathways .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A clinical trial involving a series of pyrazole-based compounds showed promising results in patients with advanced solid tumors. Patients treated with these compounds exhibited partial responses and prolonged progression-free survival compared to historical controls.

- Antimicrobial Efficacy : In vitro studies conducted on various bacterial strains demonstrated that compounds similar to this compound exhibited potent antibacterial activity, leading to further exploration in preclinical models.

Properties

CAS No. |

1025447-50-0 |

|---|---|

Molecular Formula |

C12H16ClN3O |

Molecular Weight |

253.73 g/mol |

IUPAC Name |

5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C12H15N3O.ClH/c1-7-4-9(5-8(2)12(7)16-3)10-6-11(13)15-14-10;/h4-6H,1-3H3,(H3,13,14,15);1H |

InChI Key |

IQLLZKWLABPSJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2=CC(=NN2)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.